![molecular formula C12HBr9O B14288800 2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol CAS No. 114690-51-6](/img/structure/B14288800.png)
2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol is a brominated biphenyl compound. Brominated biphenyls are a group of chemicals that have been used as flame retardants in various industrial applications. This specific compound is characterized by the presence of nine bromine atoms and a hydroxyl group attached to the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol typically involves the bromination of biphenyl compounds. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in a solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron or aluminum chloride to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The final product is purified through techniques like recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form less brominated biphenyls.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
Oxidation: Formation of carbonyl-containing biphenyls.
Reduction: Formation of less brominated biphenyls.
Substitution: Formation of biphenyls with different functional groups replacing the bromine atoms.
Scientific Research Applications
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of bromination on the physical and chemical properties of biphenyls.
Biology: Investigated for its potential effects on biological systems, including its toxicity and bioaccumulation.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Utilized as a flame retardant in various materials, including plastics and textiles.
Mechanism of Action
The mechanism by which 2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol exerts its effects involves interactions with cellular components. The bromine atoms can interact with proteins and enzymes, potentially disrupting their normal function. The hydroxyl group can form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity. The overall effect on molecular targets and pathways depends on the specific context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Polybrominated Biphenyls (PBBs): A group of compounds with varying numbers of bromine atoms attached to the biphenyl structure.
Polychlorinated Biphenyls (PCBs): Similar to PBBs but with chlorine atoms instead of bromine.
Uniqueness
2’,3,3’,4,4’,5,5’,6,6’-Nonabromo[1,1’-biphenyl]-2-ol is unique due to its high degree of bromination and the presence of a hydroxyl group. This combination of features affects its physical and chemical properties, making it distinct from other brominated or chlorinated biphenyls. The high bromine content enhances its flame-retardant properties, while the hydroxyl group influences its reactivity and interactions with other molecules.
Properties
CAS No. |
114690-51-6 |
|---|---|
Molecular Formula |
C12HBr9O |
Molecular Weight |
880.3 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(2,3,4,5,6-pentabromophenyl)phenol |
InChI |
InChI=1S/C12HBr9O/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)11(21)12(2)22/h22H |
InChI Key |
AZAVJSYJTOEXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


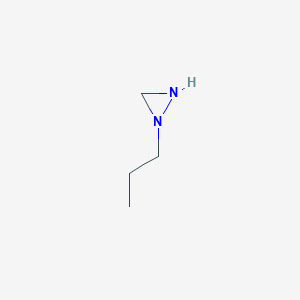

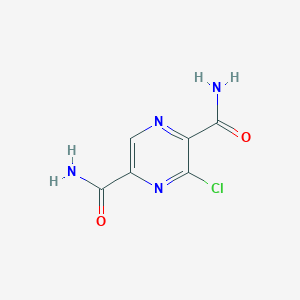
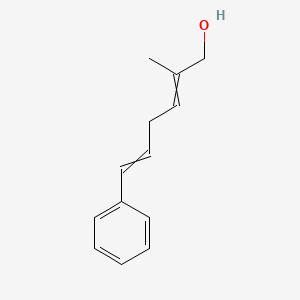
silane](/img/structure/B14288743.png)
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
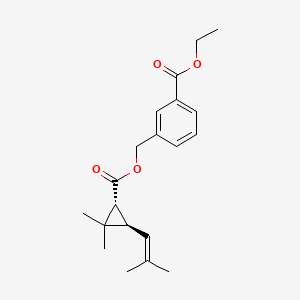
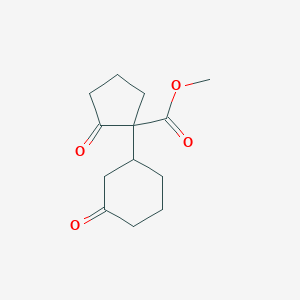

![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
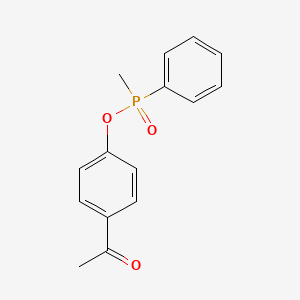
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
